4-Bromo-1-phenylhexan-1-one CAS 7295-46-7 properties
4-Bromo-1-phenylhexan-1-one CAS 7295-46-7 properties
This technical guide provides an in-depth analysis of 1-(4-Bromophenyl)hexan-1-one (CAS 7295-46-7), a critical intermediate in organic synthesis and medicinal chemistry.[1]
CAS Registry Number: 7295-46-7 Synonyms: 4'-Bromohexanophenone; p-Bromohexanophenone; 1-(4-Bromo-phenyl)-hexan-1-one.[1][2]
Executive Summary
1-(4-Bromophenyl)hexan-1-one is an aromatic ketone characterized by a six-carbon alkyl chain and a para-substituted bromine atom on the phenyl ring.[1] It serves as a versatile scaffold in drug discovery and materials science . Its dual functionality—the electrophilic carbonyl group and the nucleophile-susceptible aryl bromide—allows for orthogonal functionalization strategies.[1] It is widely employed as a precursor for liquid crystals, conducting polymers, and pharmaceutical intermediates (e.g., via Suzuki-Miyaura cross-coupling).[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
Nomenclature Clarification
Critical Distinction: The name "4-Bromo-1-phenylhexan-1-one" can be ambiguous.
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CAS 7295-46-7 refers to the ring-substituted isomer: 1-(4-bromophenyl)hexan-1-one .[1][3]
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The chain-substituted isomer (4-bromo-1-phenylhexan-1-one) is structurally distinct and possesses different reactivity.[1]
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This guide focuses on the CAS-verified structure: 1-(4-bromophenyl)hexan-1-one.[1][3]
Property Data Table[1][7][8]
| Property | Value | Note |
| Molecular Formula | C₁₂H₁₅BrO | |
| Molecular Weight | 255.15 g/mol | |
| Appearance | Clear to pale yellow liquid / Low-melting solid | MP is near RT; often supercools.[1] |
| Boiling Point | ~280°C (at 760 mmHg) | Predicted |
| Density | 1.18 g/cm³ | at 25°C |
| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in Water | Lipophilic character (LogP ~4.[1]5) |
| SMILES | CCCCCC(=O)C1=CC=C(Br)C=C1 | |
| InChI Key | MVLMRPWLTMFPJI-UHFFFAOYSA-N |
Synthetic Pathways (Mechanistic Insight)
The primary industrial and laboratory route to 1-(4-bromophenyl)hexan-1-one is Friedel-Crafts Acylation .[1] This pathway is preferred for its atom economy and the availability of reagents.
Protocol: Friedel-Crafts Acylation
Reagents: Bromobenzene (Substrate), Hexanoyl Chloride (Acylating Agent), Aluminum Chloride (Lewis Acid Catalyst). Solvent: Dichloromethane (DCM) or excess Bromobenzene.
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Activation: AlCl₃ complexes with hexanoyl chloride to generate the electrophilic acylium ion [CH₃(CH₂)₄C≡O]⁺.
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Electrophilic Attack: The acylium ion attacks the para-position of bromobenzene. Note: The bromine atom is ortho/para directing but deactivating. However, steric hindrance from the bulky acyl group and the bromine atom heavily favors para-substitution.
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Aromatization: The intermediate sigma complex loses a proton to restore aromaticity.
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Hydrolysis: Acidic workup breaks the Aluminum-oxygen complex to release the free ketone.
Figure 1: Mechanistic pathway for the synthesis of 1-(4-bromophenyl)hexan-1-one via Friedel-Crafts acylation.
Reactivity Profile & Drug Design Applications[1]
This compound acts as a bifunctional scaffold . In drug development, it allows for "divergent synthesis"—creating libraries of analogs by modifying either the ketone tail or the aromatic head.
A. Aryl Bromide Functionalization (The "Head")
The C-Br bond is a prime handle for Palladium-catalyzed cross-coupling reactions.[1]
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl ketones.[1] This is crucial for extending the aromatic system, common in liquid crystals and kinase inhibitors.
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Buchwald-Hartwig Amination: Substitution of Br with amines allows the introduction of nitrogen heterocycles.[1]
B. Ketone Functionalization (The "Tail")
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Alpha-Functionalization: The alpha-methylene group (adjacent to C=O) is acidic.[1] It can be brominated (using Br₂) to form 2-bromo-1-(4-bromophenyl)hexan-1-one , a precursor for aminoketone synthesis.[1]
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Reduction: Reduction with NaBH₄ yields the secondary alcohol, 1-(4-bromophenyl)hexan-1-ol , introducing a chiral center useful for asymmetric synthesis.[1]
C. Self-Validating Workflow: Suzuki Coupling
Objective: Synthesize a biaryl derivative for SAR (Structure-Activity Relationship) study.
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Mix: 1 eq CAS 7295-46-7, 1.2 eq Phenylboronic acid, 0.05 eq Pd(PPh₃)₄.
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Base: Add 2 eq K₂CO₃ (aq).
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Solvent: Toluene/Ethanol (4:1).
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Reflux: Heat to 90°C under N₂ for 12h.
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Validation: Monitor disappearance of starting material (Rf ~0.6 in Hexane/EtOAc 9:1) and appearance of fluorescent biaryl product.
Figure 2: Divergent reactivity map showing three primary transformation pathways for drug discovery.[1]
Analytical Characterization (Predicted)
For researchers validating the identity of synthesized or purchased material:
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¹H NMR (400 MHz, CDCl₃):
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IR Spectrum: Strong C=O stretch at ~1685 cm⁻¹ (aryl ketone); C-Br stretch at ~1070 cm⁻¹.[1]
Safety & Handling (SDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
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Engineering Controls: Use only in a chemical fume hood.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.
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Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
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PubChem. (n.d.).[5] 1-(4-Bromophenyl)hexan-1-one (Compound).[1][2][3][6][7] National Library of Medicine. Retrieved February 5, 2026, from [Link]
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Organic Syntheses. (n.d.). General Procedure for Friedel-Crafts Acylation. Retrieved February 5, 2026, from [Link][1]
Sources
- 1. 2-bromo-1-phenylhexan-1-one | CAS#:59774-06-0 | Chemsrc [chemsrc.com]
- 2. kemcal.com [kemcal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. fishersci.fr [fishersci.fr]
- 5. 4-Bromohexan-1-ol | C6H13BrO | CID 12809151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Bromophenyl)hexan-1-one - Lead Sciences [lead-sciences.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
